[2,2'-Biquinoline]-4,4'-dicarboxylic acid
Overview
Description
[2,2’-Biquinoline]-4,4’-dicarboxylic acid is an organic compound derived from quinoline. It is characterized by two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its ability to form complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Scientific Research Applications
[2,2’-Biquinoline]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,2’-Biquinoline-4,4’-dicarboxylic acid, also known as 2,2’-Bicinchoninic acid, is copper (Cu+) . Copper plays a vital role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, connective tissue formation, and iron metabolism .
Mode of Action
2,2’-Biquinoline-4,4’-dicarboxylic acid interacts with its target, copper (Cu+), to form a stable 2:1 complex . This interaction results in a color change, producing a purple-colored complex .
Biochemical Pathways
The interaction between 2,2’-Biquinoline-4,4’-dicarboxylic acid and copper (Cu+) affects the biochemical pathways related to copper metabolism. The formation of the stable complex can be used to detect the presence of copper, which is essential for various biochemical reactions .
Result of Action
The primary result of the action of 2,2’-Biquinoline-4,4’-dicarboxylic acid is the formation of a stable, purple-colored complex with copper (Cu+) . This complex formation can be used to detect the presence of copper, providing a useful tool for biochemical research and clinical diagnostics .
Action Environment
The action of 2,2’-Biquinoline-4,4’-dicarboxylic acid is influenced by environmental factors such as pH and the presence of other ions. For instance, the colorimetric reaction used to detect copper occurs under alkaline conditions
Biochemical Analysis
Biochemical Properties
2,2’-Biquinoline-4,4’-dicarboxylic acid is a colorimetric reagent for the detection of copper (Cu+) . It forms a stable 2:1 complex with Cu+ that has an absorbance maximum at 562 nm . It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions .
Cellular Effects
It is known that it interacts with proteins in the cell membrane and blocks iron uptake by bacteria . This causes oxidative stress and leads to cell death .
Molecular Mechanism
The molecular mechanism of 2,2’-Biquinoline-4,4’-dicarboxylic acid involves the formation of a stable 2:1 complex with Cu+ . This complex has an absorbance maximum at 562 nm, allowing for the colorimetric detection of copper . In the BCA protein quantitation assay, Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions .
Temporal Effects in Laboratory Settings
It is known that it is used as a reagent in the BCA protein quantitation assay .
Metabolic Pathways
It is known that it forms a complex with copper, suggesting that it may be involved in copper metabolism .
Transport and Distribution
It is known that it interacts with proteins in the cell membrane .
Subcellular Localization
Given its interaction with cell membrane proteins, it may be localized to the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biquinoline]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of 2,2’-Biquinoline: This can be achieved through the oxidative coupling of quinoline using reagents such as potassium permanganate (KMnO₄) or other oxidizing agents.
Carboxylation: The 2,2’-biquinoline is then subjected to carboxylation reactions to introduce carboxylic acid groups at the 4 and 4’ positions.
Industrial Production Methods
Industrial production of [2,2’-Biquinoline]-4,4’-dicarboxylic acid may involve large-scale oxidative coupling and carboxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Biquinoline]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Major Products
The major products of these reactions include various quinoline derivatives, such as quinoline carboxylates, quinoline alcohols, and substituted quinolines.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2,2’-Biquinoline
Uniqueness
[2,2’-Biquinoline]-4,4’-dicarboxylic acid is unique due to its dual quinoline structure and the presence of carboxylic acid groups at specific positions. This structural arrangement enhances its ability to form stable metal complexes, making it more versatile in applications compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNADDZULBEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061638 | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061638 | |
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Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Bicinchoninic acid | |
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CAS No. |
1245-13-2 | |
Record name | Bicinchoninic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bicinchoninic acid | |
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Record name | 2,2'-Bicinchoninic acid | |
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Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
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Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,2'-biquinoline]-4,4'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.628 | |
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Record name | BICINCHONINIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX56TX9Y1I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-bicinchoninic acid (BCA) interacts specifically with Copper(I) ions (Cu[I]) to form an intensely colored purple complex. [] This complexation reaction is the basis for its use in colorimetric copper detection and protein quantification assays.
A:
- Spectroscopic Data:
ANone: BCA demonstrates compatibility with a range of materials:
- Solubility: BCA is water-soluble, especially in its disodium salt form. [, , , ]
- Stability: BCA solutions are stable under various conditions, allowing for reliable measurements. []
- Applications:
- Copper Detection: BCA is widely used for detecting and quantifying trace copper in biological samples, food products, and environmental matrices. [, , , ]
- Protein Quantification: BCA is a key reagent in protein assays, offering high sensitivity and minimal interference from common laboratory reagents. [, , , ]
ANone: While primarily known for its analytical applications, research indicates BCA's potential in catalysis:
- Ligand in Metal Complexes: BCA acts as a ligand in various metal complexes, potentially influencing catalytic activity. [, , , , , ]
- Oppenauer-Type Oxidations: Iridium complexes incorporating BCA as a ligand have shown catalytic activity in Oppenauer-type oxidations of secondary alcohols. [] These reactions involve the use of a sacrificial ketone as the oxidant and are often mediated by transition metal complexes.
ANone: Several studies employed computational chemistry techniques to investigate BCA and its complexes:
- Electronic Structure Calculations: Density functional theory (DFT) calculations were used to study the electronic structure and properties of a copper(I) biquinoline complex, including its potential for use in dye-sensitized solar cells. []
- Molecular Modeling: Computational modeling helped understand the interactions of BCA with proteins in the context of protein assays. [, , ]
- Copper(I) Binding: The presence of the two carboxylic acid groups and the nitrogen atoms in the biquinoline structure is crucial for the chelation and selective binding of Cu(I). [, , ] Modifications to these groups would likely alter its binding affinity and selectivity.
- Derivatives and Analogs: Research on closely related biquinoline derivatives suggests that structural modifications can impact properties like fluorescence and metal-binding affinity. [, ]
ANone:
- Inherent Stability: BCA exhibits good stability in solid form and as solutions when stored appropriately. [, , ]
- Formulation Strategies:
ANone: Yes, there are alternative methods and reagents for copper detection and protein quantification:
- Copper Detection:
- Protein Assays:
ANone: Specific guidelines for BCA waste disposal would depend on local regulations and the nature of the waste generated (e.g., aqueous solutions, contaminated materials).
ANone: Research on BCA benefits from standard infrastructure and resources for chemical and biochemical investigations:
ANone: While a comprehensive historical account is beyond the scope of this Q&A, key milestones include:
- Development as a Copper Reagent: BCA's use as a sensitive and specific reagent for copper detection was a significant development. [, , ]
- Application in Protein Assays: The adaptation of BCA for protein quantification, particularly its advantages over the Lowry method, marked a key milestone. [, , , ]
ANone: Yes, BCA's applications extend across various disciplines:
- Biochemistry and Molecular Biology: Protein quantification, copper detection in biological samples. [, , ]
- Food Science and Technology: Determination of copper content in food products. [, , ]
- Environmental Chemistry: Monitoring copper levels in environmental samples. []
- Materials Chemistry: Potential as a building block for metal-organic frameworks and in dye-sensitized solar cells. [, , , ]
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